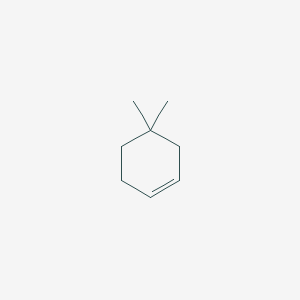

4,4-二甲基环己烯

描述

Synthesis Analysis

Synthesis approaches for 4,4-dimethylcyclohexene derivatives often involve catalyzed reactions. For example, 1,1-disubstituted-2,6-diarylcyclohexane-4-ones were synthesized via double Michael addition, demonstrating the versatility of reactions involving cyclohexene rings (Li et al., 2005).

Molecular Structure Analysis

The molecular structure of bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) and related compounds was studied using gas electron-diffraction, revealing non-planar carbocyclic rings with distinct dihedral angles, indicating the complex three-dimensional nature of these molecules (Trætteberg et al., 1982).

Chemical Reactions and Properties

The reactivity of cyclohexene derivatives, such as 4,4-dimethylcyclohexene, often involves free-radical chain processes, as seen in the pyrolysis of 1,4-dimethylcyclohexane. This process results in a complex mixture of products, demonstrating the compound's versatile reactivity and potential for further chemical transformations (Gillespie et al., 1979).

Physical Properties Analysis

The physical properties of 4,4-dimethylcyclohexene derivatives are closely tied to their molecular structure. For instance, the electron diffraction study of gaseous 1,1-dimethylcyclohexane revealed that axial substitution leads to a flattening of the cyclohexane ring, indicating how substitutions can significantly affect the compound's physical shape and, consequently, its physical properties (Geise et al., 1972).

科学研究应用

立体化学和催化氢化:

- 二甲基环己烯,包括4,4-二甲基环己烯,在各种过渡金属催化剂下的催化氢化行为已经被研究。不同的催化剂有利于形成不同的异构体,重点关注这些反应的立体化学结果 (Mitsui, Imaizumi, Nanbu, & Senda, 1975)。

蒸汽相光解:

- 对二甲基环己烯的蒸汽相光解研究,如顺式和反式-4,5-二甲基环己烯,已经为不同条件下的分解过程和各种产物的形成提供了见解 (Inoue, Takamuku, & Sakurai, 1975)。

气相色谱定量分析:

- 使用气相色谱定量分析二甲基环己烯的异构体,展示了结构、立体化学和洗脱顺序之间的相关性 (Baldwin & Burrell, 2000)。

有机合成:

- 二甲基环己烯已被用于合成各种有机化合物,如反-1,2-二氨基-1,2-二甲基环己烷。这展示了它在手性辅助剂和其他重要有机分子制备中的实用性 (Zhang & Jacobsen, 1991)。

抗菌活性:

- 已合成某些4,4-二甲基环己烯衍生物,并对其针对各种细菌和真菌的抗菌活性进行评估。这些研究有助于寻找新的抗菌剂 (Ghorab, Soliman, Alsaid, & Askar, 2017)。

安全和危害

4,4-Dimethylcyclohexene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

属性

IUPAC Name |

4,4-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRORSPJLYCDESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161468 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14072-86-7 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

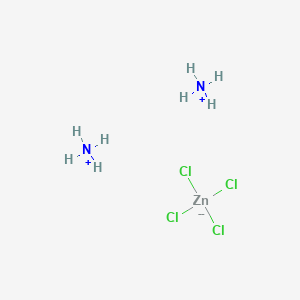

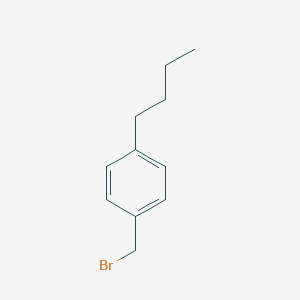

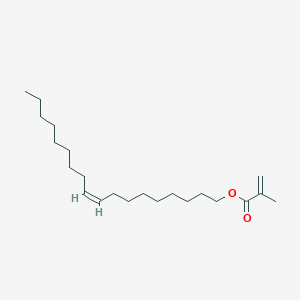

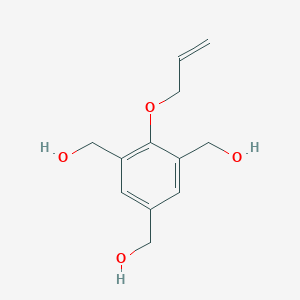

Feasible Synthetic Routes

Q & A

Q1: What are the primary thermal decomposition products of 2,2-Dimethyl-1-vinylcyclobutane, and how does 4,4-Dimethylcyclohexene fit into this reaction scheme?

A1: The thermolysis of 2,2-Dimethyl-1-vinylcyclobutane yields several primary products: isobutene, butadiene, 4,4-dimethylcyclohexene, 2-methylhepta-1,6-diene, and cis-2-methylhepta-1,5-diene []. Researchers believe that 4,4-dimethylcyclohexene is formed through a rearrangement reaction involving a 6-methylhept-1-ene-3,6-diyl intermediate [].

Q2: How do bulky substituents like tert-butyl, trimethylsilyl, and trimethylgermyl affect the stereochemistry of reactions involving cyclohexene derivatives, particularly 4,4-dimethylcyclohexene?

A2: Studies have shown that bulky substituents significantly influence the stereochemical outcome of reactions involving cyclohexene derivatives like 4,4-dimethylcyclohexene. For instance, during hydroboration, the presence of these substituents can lead to varying ratios of stereoisomers due to steric hindrance and electronic effects []. Similar effects are observed in epoxidation reactions and subsequent ring-opening reactions of the epoxides [].

Q3: Can 4,4-dimethylcyclohexene undergo aromatization?

A3: Yes, 4,4-dimethylcyclohexene can undergo aromatization in the presence of a chromia-alumina catalyst []. This reaction involves dehydrogenation and isomerization steps, ultimately leading to the formation of aromatic compounds.

Q4: Has 4,4-dimethylcyclohexene been explored in the context of fragrance development?

A4: Interestingly, researchers have synthesized and evaluated (3E)-1-acetyl-3-alkylidene-4,4-dimethylcyclohexenes as potential musk odorants []. These compounds were designed based on a carotol lead structure and exhibit musk-like odors with varying intensities and additional floral-fruity notes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)